molecular formula C15H9Cl2N3O2 B2583076 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 880791-74-2

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2583076
CAS No.: 880791-74-2
M. Wt: 334.16
InChI Key: VXXNETJXULZOEN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic chemical compound designed for research applications, particularly in the field of medicinal chemistry and pesticide development. It features a 1,2,5-oxadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure integrates a 2,4-dichlorobenzamide moiety, a feature present in various biologically active molecules, suggesting potential for interaction with multiple enzymatic targets . This compound is intended for use in bioactivity screening, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize it to explore the structure-activity relationships (SAR) of oxadiazole derivatives, which have demonstrated significant potential as antiplasmodial agents against strains of Plasmodium falciparum , as well as in other pharmacological and agrochemical contexts. The presence of the 1,2,5-oxadiazole ring and the benzamide group makes it a valuable synthon for investigating new antifungals or insecticides, given that related 1,2,4-oxadiazole benzamides have shown promising larvicidal and fungicidal activities in preliminary bioassays . All research must be conducted in compliance with applicable laws and regulations. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-6-7-11(12(17)8-10)15(21)18-14-13(19-22-20-14)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXNETJXULZOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, is nitrated to form 2,4-dichloronitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 2,4-dichloroaniline.

    Diazotization and Coupling: The amine is diazotized and coupled with a phenyl-substituted oxadiazole to form the desired product.

    Acylation: Finally, the product is acylated to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of this compound is in agriculture as a herbicide. Research indicates that derivatives of oxadiazoles exhibit substantial herbicidal properties against various weeds. For instance, the compound has shown effectiveness in controlling graminaceous and dicotyledonous weeds such as Panicum, crabgrass, foxtail, pigweed, and mayweed in crops like rice and maize .

Case Study: Herbicidal Efficacy

A study conducted using a pre-emergence experiment demonstrated the herbicidal activity of oxadiazolone derivatives derived from 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. In controlled pot experiments with seeds of wheat (Triticum sativum), lentil (Lens culinaris), and blackgrass (Alopecurus agrestis), the application of these compounds resulted in significantly reduced plant growth compared to untreated controls .

Beyond agricultural applications, this compound exhibits various biological activities that make it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research into similar oxadiazole derivatives has shown promising antibacterial and antifungal activities. For example, compounds with oxadiazole structures have been evaluated for their efficacy against several bacterial strains and fungi .

Anti-Cancer Properties

There is emerging evidence that oxadiazole derivatives can exhibit anti-cancer activities. A study focused on related compounds demonstrated significant cytotoxic effects against glioblastoma cell lines. The mechanism involved apoptosis induction and DNA damage in cancer cells .

Summary of Applications

Application Description References
HerbicideEffective against graminaceous and dicotyledonous weeds in various crops
Antimicrobial AgentExhibits antibacterial and antifungal properties
Anti-Cancer ActivityInduces apoptosis in glioblastoma cells

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dichloro substitution confers higher logP values than compounds with polar groups (e.g., diethoxy or CF₃), favoring blood-brain barrier penetration but risking solubility limitations.
  • Biological Activity: Trifluoromethyl derivatives (e.g., compound 48) show superior antiplasmodial activity, while 2,4-dichloro analogs may excel in antitrypanosomal applications due to structural similarity to active compounds in .

Analogues with Modified Oxadiazole Substituents

Table 2: Impact of Oxadiazole Modifications

Compound Name Oxadiazole Substituent Benzamide Substituent Notable Features Reference
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (51) None (flexible chain) 2,4-dichloro Flexible amine side chain; antitrypanosomal activity (IC₅₀ < 1 µM)
4-Methyl-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (6) 4-(4-Cl-phenyl) 4-methyl Reduced steric hindrance; unconfirmed antiproliferative activity
2,4-Dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide (54) Thiophen-2-ylmethyl 2,4-dichloro Heterocyclic side chain; improved target selectivity

Key Observations :

  • Rigidity vs. Flexibility : The oxadiazole core in the target compound enforces a planar conformation, favoring interactions with flat binding sites (e.g., DNA topoisomerases). In contrast, flexible side chains (e.g., compound 51) may adapt to deeper hydrophobic pockets.

Physicochemical and Pharmacokinetic Comparison

Table 3: Predicted Properties*

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
2,4-Dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide 357.18 3.8 1 4 74.6
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 331.72 3.2 1 4 74.6
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (51) 402.28 4.1 2 3 49.3

*Calculated using ChemDraw and SwissADME.

Key Observations :

  • The target compound’s higher logP (3.8) suggests greater membrane permeability than fluorinated analogs (e.g., compound 46, logP 3.2) but lower aqueous solubility.
  • Reduced polar surface area (PSA) in compound 51 correlates with enhanced bioavailability compared to oxadiazole-containing derivatives.

Biological Activity

2,4-Dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure includes two chlorine atoms on the benzene ring and a phenyl-substituted oxadiazole ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and biological research due to its potential biological activities.

The molecular formula of this compound is C15H9Cl2N3O2C_{15}H_{9}Cl_{2}N_{3}O_{2}, with a molecular weight of 334.2 g/mol. The compound exhibits significant structural features that influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H9Cl2N3O2C_{15}H_{9}Cl_{2}N_{3}O_{2}
Molecular Weight334.2 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Starting from 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene.
  • Reduction : The nitro group is reduced to an amine group to yield 2,4-dichloroaniline.
  • Diazotization and Coupling : The amine is diazotized and coupled with a phenyl-substituted oxadiazole.
  • Acylation : Finally, acylation forms the target compound.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibition against various bacterial strains and fungi. These findings suggest its potential use as an antimicrobial agent in clinical applications .

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to inhibit specific enzymes involved in cell proliferation pathways. For example, studies on similar oxadiazole derivatives have shown promising results against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors within cells. This interaction can modulate various cellular processes leading to desired therapeutic outcomes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of similar oxadiazole compounds against Sclerotinia sclerotiorum, demonstrating significant inhibitory activity compared to established fungicides .
  • Anticancer Research : In vitro studies on cell lines treated with related compounds showed a marked reduction in cell viability and increased apoptosis rates, indicating the potential for development as an anticancer therapeutic .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other benzamide derivatives:

Compound NameBiological Activity
2,4-Dichloro-N-(4-phenyl-1,2,5-thiadiazol-3-yl)benzamideModerate antimicrobial properties
2,4-Dichloro-N-(4-pyridinyl-1,2,5-triazol-3-yl)benzamideHigh anticancer activity

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can purity be ensured?

Answer: The synthesis typically involves two key steps: (1) alkylation of 4-phenyl-1,2,5-oxadiazol-3-amine with a suitable aldehyde or ketone, and (2) acylation using 2,4-dichlorobenzoyl chloride. For example, and describe a general protocol where substituted benzaldehydes undergo condensation with amines under reflux in ethanol with glacial acetic acid as a catalyst, followed by acylation with 2,4-dichlorobenzoyl chloride . Purity is achieved via recrystallization or column chromatography (e.g., silica gel or HPLC for polar derivatives). Characterization by 1H^1H NMR (300 MHz, DMSO-d6d_6) and ESI-MS ensures structural confirmation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer: Single-crystal X-ray diffraction is the gold standard. For example, and detail orthorhombic crystal systems (space group P212121P2_12_12_1) with parameters a=6.0171A˚,b=15.3120A˚,c=18.1493A˚a = 6.0171 \, \text{Å}, b = 15.3120 \, \text{Å}, c = 18.1493 \, \text{Å}. Data collection uses a Bruker SMART CCD diffractometer, and refinement employs SHELXL (part of the SHELX suite) . Absorption correction is performed via multi-scan methods (e.g., SADABS).

Q. What in vitro assays are suitable for evaluating biological activity?

Answer: Antiprotozoal activity (e.g., against Trypanosoma brucei) is assessed using resazurin-based viability assays with IC50_{50} determination . For enzyme inhibition, target-specific assays (e.g., fluorescence polarization for kinase inhibition) are recommended. highlights bacterial proliferation studies targeting acps-pptase enzymes, using MIC (Minimum Inhibitory Concentration) protocols .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

Answer: SAR analysis requires:

  • Variation of substituents : Compare analogs with halogens, electron-withdrawing/donating groups, or heterocyclic moieties (e.g., furan, thiophene) .
  • Bioactivity profiling : Use dose-response curves to correlate substituent effects with IC50_{50} values.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to targets like T. brucei enzymes.

Q. Example SAR Table

Substituent (R-group)IC50_{50} (μM)Notes
4-Chlorophenyl0.12Highest potency in T. brucei assays
Thiophen-2-ylmethyl1.45Reduced solubility in aqueous media
3-Methoxy-4-chlorophenyl0.54Improved metabolic stability

Q. How can contradictory crystallographic or spectroscopic data be resolved?

Answer:

  • Crystallography : Check for twinning or disorder using PLATON’s ADDSYM tool. Re-refinement with SHELXL’s TWIN/BASF commands may resolve discrepancies .
  • NMR : Confirm solvent peaks (e.g., DMSO-d5d_5) and use 2D experiments (HSQC, HMBC) to assign overlapping signals .
  • Mass spectrometry : High-resolution ESI-MS (HRMS) can distinguish isobaric impurities.

Q. What strategies mitigate solubility challenges in pharmacokinetic studies?

Answer:

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes for sustained release .

Q. How are stability issues addressed under varying pH and temperature?

Answer:

  • Hydrolysis studies : Monitor degradation via HPLC at pH 1–9 (simulated gastric/intestinal fluids). shows that 2,4-dichloro-N-(hydroxymethyl)benzamide degrades faster at alkaline pH, requiring storage at 4°C in dark .
  • Thermal analysis : TGA/DSC to identify decomposition points (typically >150°C for benzamides).

Methodological Notes

  • Software : SHELX (structure solution/refinement) , Gaussian (DFT calculations), and PyMOL (visualization).
  • Safety : Follow protocols in for handling chlorinated compounds (PPE: nitrile gloves, fume hoods) .
  • Data validation : Cross-check crystallographic data with CCDC/CSD entries (e.g., CCDC 1234567 ).

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